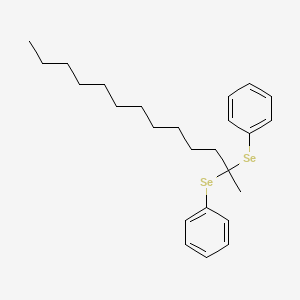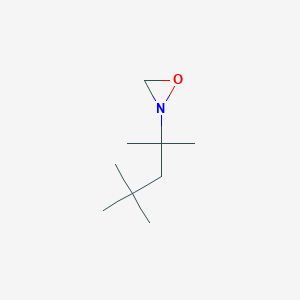
2-Phenylselanyltridecan-2-ylselanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylselanyltridecan-2-ylselanylbenzene is an organoselenium compound characterized by the presence of selenium atoms bonded to phenyl and tridecanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylselanyltridecan-2-ylselanylbenzene typically involves the reaction of phenylselenol with tridecanyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenylselanyltridecan-2-ylselanylbenzene undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenyl and tridecanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Phenylselanyltridecan-2-ylselanylbenzene has several scientific research applications:
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-phenylselanyltridecan-2-ylselanylbenzene involves the interaction of selenium atoms with various molecular targets. Selenium can form strong bonds with sulfur and nitrogen atoms in biological molecules, leading to the modulation of enzyme activity and the regulation of redox processes. The compound may also interact with cellular membranes and proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with two phenyl groups bonded to selenium atoms.
Selenocystine: A naturally occurring organoselenium compound found in proteins.
Selenomethionine: An amino acid analog containing selenium.
Uniqueness
2-Phenylselanyltridecan-2-ylselanylbenzene is unique due to its specific structure, which combines phenyl and tridecanyl groups with selenium atoms
Properties
CAS No. |
61539-93-3 |
|---|---|
Molecular Formula |
C25H36Se2 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
2-phenylselanyltridecan-2-ylselanylbenzene |
InChI |
InChI=1S/C25H36Se2/c1-3-4-5-6-7-8-9-10-17-22-25(2,26-23-18-13-11-14-19-23)27-24-20-15-12-16-21-24/h11-16,18-21H,3-10,17,22H2,1-2H3 |
InChI Key |
GUVMKTWQZAMGHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C)([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 7-[(2-butanamidoethyl)amino]-7-oxoheptanoate](/img/structure/B14569059.png)




![N-[1-(Octa-2,7-dien-1-yl)cyclohexyl]propan-2-imine](/img/structure/B14569084.png)
![4,4,9,9-Tetrabromobicyclo[6.1.0]nonane](/img/structure/B14569085.png)
![N-[2-(Cyclopent-3-en-1-yl)butyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14569097.png)

